(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol
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Overview
Description
(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol: is an organic compound characterized by the presence of a cyclopropyl group attached to a butanol backbone This compound is notable for its unique structural features, which include a cyclopropyl ring and two methyl groups on the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation: The addition of methyl groups can be accomplished through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and hydroxylation processes, optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride or phosphorus tribromide are often used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropyl groups. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of cyclopropyl groups in biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceutical agents. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, fragrances, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways and processes, leading to various physiological effects.
Comparison with Similar Compounds
(2R)-3-Cyclopropyl-2,3-dimethylbutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
(2R)-3-Cyclopropyl-2-methylbutan-1-ol: Has only one methyl group, which affects its steric and electronic properties.
(2R)-3-Cyclopropyl-2,3-dimethylpentan-1-ol: Contains an additional carbon in the backbone, altering its physical and chemical characteristics.
Uniqueness: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is unique due to its specific combination of a cyclopropyl group, two methyl groups, and a hydroxyl group
Properties
IUPAC Name |
(2R)-3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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